2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-9-7-11(17-18-8-10(2)16-12(9)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLAGDTLLXGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with Halogenated Pyridazines
The imidazo[1,2-b]pyridazine backbone is typically constructed via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine derivative. For the target compound, 3-amino-6-bromo-2-methylpyridazine reacts with α-bromoketones such as bromoacetone under mild basic conditions (e.g., NaHCO₃) to form the bicyclic structure. The halogen at position 6 of the pyridazine precursor ensures regioselective cyclization by reducing nucleophilicity at competing nitrogen sites.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack by the amino group on the α-bromoketone, followed by intramolecular cyclization. The methyl groups at positions 2 and 8 originate from the α-bromoketone and the methyl-substituted pyridazine, respectively.
Optimization of Cyclization Conditions
Key parameters influencing yield and purity include:
-
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
-
Temperature : Reactions conducted at 60–80°C minimize side product formation.
-
Base Selection : Sodium bicarbonate or potassium carbonate facilitates deprotonation without over-baseifying the medium.
| Halogen (X) | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br | 3 mol% Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 95 |
| Cl | 5 mol% PdCl₂ | DMF | 100 | 72 |
Challenges in Boron Incorporation
-
Halogen Reactivity : Bromides exhibit superior reactivity over chlorides, necessitating higher catalyst loadings for the latter.
-
Steric Hindrance : Methyl groups at positions 2 and 8 may slow reaction kinetics, requiring extended reaction times.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates the boronic ester from residual diboron reagents.
Alternative Synthetic Routes and Comparative Analysis
Pre-Borylation of Pyridazine Precursors
An alternative approach involves borylating the pyridazine ring prior to imidazo formation. For example, 2-amino-5-bromopyridazine can undergo Miyaura borylation to yield 2-amino-5-boronic acid pinacol ester, which is subsequently cyclized with α-bromoketones. However, this method risks boronic ester degradation during the high-temperature cyclization step, limiting yields to ~70%.
Post-Functionalization of Preformed Imidazo Rings
Direct functionalization of the preformed imidazo[1,2-b]pyridazine core via iridium-catalyzed C–H borylation has been explored but remains less efficient due to competing side reactions at multiple ring positions.
Purification and Characterization
Recrystallization Techniques
Crude products are decolorized with activated carbon in methanol, followed by recrystallization from petroleum ether/methyl tert-butyl ether (MTBE) mixtures. This step achieves >97% purity, as confirmed by HPLC.
Analytical Validation
-
NMR Spectroscopy : ¹H NMR confirms methyl group integration (δ 2.5–2.7 ppm) and boronic ester protons (δ 1.2–1.3 ppm).
-
Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 273.14 (M+H⁺).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Biaryl or vinyl derivatives.
Scientific Research Applications
Inhibition of Kinases
One of the most promising applications of this compound is its role as an inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Research indicates that selective DYRK1A inhibitors can regulate neuronal progenitor cell proliferation and differentiation during brain development. The compound has been shown to exhibit potent inhibitory effects on DYRK1A with IC50 values indicating strong binding affinity. This makes it a candidate for further exploration in neurodevelopmental disorders and other conditions linked to DYRK1A dysfunction .
Cancer Research
The imidazo[1,2-b]pyridazine framework has been explored for its potential in cancer therapy. Compounds within this class have demonstrated activity against various cancer cell lines by targeting specific kinases involved in tumor growth and survival. The ability of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine to selectively inhibit certain kinases could lead to the development of new cancer treatments that minimize off-target effects and improve therapeutic efficacy .
Antibiotic Adjuvants
The structural characteristics of this compound suggest potential applications as antibiotic adjuvants. By enhancing the efficacy of existing antibiotics against resistant bacterial strains, it could play a crucial role in combating antibiotic resistance—a growing global health concern. The exploration of its pharmacophoric features may yield insights into how it can synergistically enhance antibiotic activity .
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are vital for the development of new drugs due to their ability to modify biological pathways. The compound's boron-containing moiety may facilitate unique interactions with biological targets that are not achievable with traditional organic compounds. This opens avenues for novel drug design strategies focused on specificity and reduced side effects .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Discovery and Characterization of Selective Inhibitors | DYRK1A Inhibition | Demonstrated significant inhibition of DYRK1A with favorable selectivity profiles. |
| Antibiotic Synergy | Enhancing Antibiotic Efficacy | Showed potential as an adjuvant to improve the effectiveness of antibiotics against resistant strains. |
| Cancer Therapeutics | Targeting Cancer Kinases | Exhibited promising results in inhibiting cancer cell proliferation through kinase modulation. |
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine involves its ability to form stable boronic ester bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The compound interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine
- Key Difference: Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyrimidine (six-membered ring with two non-adjacent nitrogen atoms).
- Impact : Pyrimidine derivatives are associated with diverse pharmacological activities, including anxiolytic and cardiovascular effects, due to enhanced π-stacking interactions in biological systems . Pyridazines, like the target compound, are less common but valuable in kinase inhibitor development (e.g., TAK1 inhibitors) .
b. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Key Difference : Pyridine (six-membered aromatic ring with one nitrogen atom) vs. pyridazine.
- Impact : Pyridine-based boronate esters are widely used in drug discovery for their metabolic stability and hydrogen-bonding capabilities. Pyridazines, however, offer unique electronic properties for targeting specific enzymes .
Substituent Variations
a. 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
b. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Key Difference : Bromine and chlorine substituents at positions 6 and 7.
- Impact : Halogenated derivatives serve as intermediates for further functionalization but lack the versatility of boronate esters in carbon-carbon bond formation .
Functional Group Variations
a. Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate
- Key Difference : Ethyl ester group at position 3.
Biological Activity
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a synthetic compound notable for its potential biological activities. Its structure includes a complex imidazopyridazine core substituted with a dioxaborolane group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on recent studies and data.
- Chemical Formula : C14H20BN3O2
- Molecular Weight : 273.14 g/mol
- CAS Number : 1825352-86-0
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been noted for its inhibitory effects on certain protein kinases and potential roles in modulating pathways involved in cellular signaling.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of imidazopyridazines exhibit significant antiparasitic activity against protozoan parasites such as Leishmania. The compound's structural modifications can enhance its efficacy against these pathogens. For instance, analogs have shown half-maximal effective concentrations (EC50) in the low micromolar range against Leishmania infantum .
| Compound ID | EC50 (µM) | Selectivity Index | Aqueous Solubility (µM) |
|---|---|---|---|
| 3p | 5.2 | 10 | 17 |
| 3ah | 6.1 | 10 | 12 |
| 4n | 6.0 | >10 | 20 |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on receptor tyrosine kinases such as KIT and PDGFRA. These kinases are critical in various cancers and their inhibition could provide therapeutic benefits:
| Kinase | IC50 (nM) | Remarks |
|---|---|---|
| KIT | <1 | Highly selective |
| PDGFRA | <1 | Effective against mutant forms |
Study on Leishmaniasis Treatment
In a recent study focusing on Leishmania infections, the compound was administered to infected mice to evaluate its therapeutic potential. The results indicated a significant reduction in parasite load compared to control groups. The study highlighted the importance of optimizing the compound's solubility and metabolic stability for enhanced efficacy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown moderate bioavailability and metabolic stability issues related to CYP450 interactions. The compound exhibited moderate inhibition of key CYP450 isoforms (CYP3A4 and CYP2D6), which are crucial for drug metabolism:
| CYP450 Isoform | Inhibition Concentration (µM) |
|---|---|
| CYP1A2 | 0.59 |
| CYP2C19 | 1.8 |
| CYP3A4 | 1.6 |
These findings suggest a need for careful consideration of drug interactions when developing therapeutic regimens involving this compound .
Q & A
Q. What synthetic strategies are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into imidazo[1,2-b]pyridazine derivatives?
The primary method involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronate esters with halogenated imidazo[1,2-b]pyridazine precursors. Key steps include:
- Optimizing reaction conditions (solvent: dioxane/water, base: Na₂CO₃/K₃PO₄, temperature: 80–100°C).
- Ensuring anhydrous conditions to prevent boronate ester hydrolysis.
- Purification via column chromatography to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at positions 2 and 8) and confirms the boronate ester’s presence via absence of aromatic protons at position 6 .
- HRMS : Validates molecular weight (e.g., observed vs. calculated [M+H]⁺) and detects isotopic patterns consistent with boron .
- IR Spectroscopy : Identifies functional groups (e.g., B-O stretching ~1350 cm⁻¹) .
Q. How is compound purity assessed, and what challenges arise during isolation?
Purity is determined via HPLC (reverse-phase C18 columns) and elemental analysis . Challenges include:
- By-product formation due to incomplete coupling or boronate ester decomposition.
- Low yields (e.g., 55–74% in analogous syntheses), requiring gradient elution during chromatography .
Advanced Research Questions
Q. How can Suzuki-Miyaura reaction yields be improved for sterically hindered imidazo[1,2-b]pyridazine substrates?
Strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for sterically crowded systems.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Pre-activation of boronate esters : Using pinacol borane derivatives to stabilize reactive intermediates .
Q. What methodologies resolve contradictions between observed and theoretical spectroscopic data (e.g., NMR chemical shifts)?
- Computational modeling (DFT/B3LYP/6-311G(d,p)): Predicts chemical shifts and identifies non-planar conformations that deviate from idealized structures .
- Variable-temperature NMR : Detects dynamic processes (e.g., tautomerism) that cause signal splitting .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra .
Q. How do non-planar conformations of imidazo[1,2-b]pyridazine derivatives influence their reactivity and electronic properties?
Non-planarity (e.g., twisted dioxaborolane ring) reduces conjugation, leading to:
- Higher HOMO-LUMO gaps : Measured via cyclic voltammetry or DFT calculations.
- Altered solubility : Enhanced in polar solvents due to dipole-dipole interactions.
- Steric effects : Impacts binding to biological targets or catalytic surfaces .
Q. What experimental and computational approaches validate the electronic effects of the boronate ester in catalysis or drug design?
- X-ray crystallography : Resolves bond lengths/angles to assess boron’s electron-withdrawing effects (SHELX refinement preferred) .
- Docking studies : Evaluates interactions with enzymes (e.g., kinases) using software like AutoDock Vina.
- SAR studies : Modifies substituents (e.g., methyl groups) to correlate structure with activity .
Methodological Considerations
Q. How should researchers address low reproducibility in synthetic protocols for boron-containing heterocycles?
- Detailed reaction monitoring : Use TLC or LC-MS to track intermediate formation.
- Batch-to-batch consistency : Standardize reagent sources (e.g., anhydrous solvents from sealed bottles).
- Collaborative validation : Cross-check results with independent labs to rule out equipment bias .
Q. What steps ensure rigor in analyzing contradictory biological activity data for imidazo[1,2-b]pyridazine derivatives?
- Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in vivo models, and computational predictions.
- Blinded experiments : Minimize observer bias in activity scoring.
- Meta-analysis : Compare results with literature on structurally similar compounds .
Tables
Table 1: Key Spectral Data for Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ (obs/calc) | Yield (%) |
|---|---|---|---|
| 2d () | 2.35 (s, 3H, CH₃) | 550.0816/550.0978 | 55 |
| 2c () | 7.45 (d, J=8.5 Hz) | 550.0978/550.0816 | 61 |
| 1l () | 2.28 (s, 3H, CH₃) | 550.0816/550.0978 | 51 |
Table 2: Optimization Strategies for Suzuki-Miyaura Coupling
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Ligand (XPhos) | ↑ 20–30% | |
| Solvent (THF) | ↓ Due to poor mixing | |
| Temperature (90°C) | Optimal for stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
